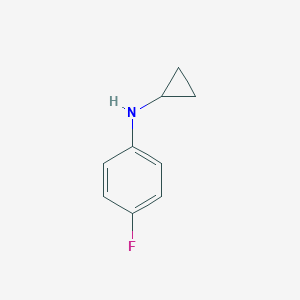

N-Cyclopropyl-4-fluoroaniline

説明

N-Cyclopropyl-4-fluoroaniline is a compound that features both a cyclopropyl group and a fluorine atom attached to an aniline structure. The presence of these groups is known to impart unique chemical and physical properties to the molecule, which can be exploited in various chemical reactions and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of N-cyclopropyl-N-alkylanilines, which are closely related to N-Cyclopropyl-4-fluoroaniline, has been explored. These compounds are synthesized and then reacted with nitrous acid to produce N-alkyl-N-nitrosoaniline derivatives through the cleavage of the cyclopropyl group from the nitrogen atom . Additionally, the synthesis of related compounds, such as 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids, has been reported. These compounds were synthesized from 1,2,3,4-tetrafluoro benzene and showed significant antimycobacterial activities . Furthermore, the synthesis of various fluorocyclopropanes, which share structural similarities with N-Cyclopropyl-4-fluoroaniline, has been extensively reviewed, highlighting the progress in asymmetric methods and applications of these compounds .

Molecular Structure Analysis

The molecular structure of N-Cyclopropyl-4-fluoroaniline would be characterized by the presence of a three-membered cyclopropyl ring and a fluorine atom, which are known to influence the molecule's reactivity and electronic properties. The asymmetric synthesis of related structures, such as (1R,2S)-2-fluorocyclopropylamine, has been achieved, demonstrating the potential for creating chiral centers within the cyclopropyl ring .

Chemical Reactions Analysis

The chemical reactivity of N-cyclopropyl-N-alkylanilines has been studied, showing that these compounds undergo specific cleavage of the cyclopropyl group when reacted with nitrous acid, leading to various products depending on the nature of the substituents . This indicates that N-Cyclopropyl-4-fluoroaniline could also participate in similar reactions, potentially yielding nitroso derivatives or other products through radical cation formation and ring opening.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of N-Cyclopropyl-4-fluoroaniline are not detailed in the provided papers, the synthesis of structurally related compounds provides insights into their potential properties. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide involved multi-step reactions with a total yield of 48.8%, indicating that the presence of the cyclopropyl and fluorine groups can be leveraged in synthetic chemistry . Additionally, the synthesis and reactions of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids as antibacterial agents suggest that the cyclopropyl and fluoro groups contribute to the biological activity of these compounds .

科学的研究の応用

Fluorophores in Bioimaging

N-Cyclopropyl-4-fluoroaniline and its derivatives are important in the development of fluorophores for bioimaging applications. The synthesis of trisaminocyclopropenium fluorophores, which includes compounds related to N-Cyclopropyl-4-fluoroaniline, demonstrates their potential as imaging agents for DNA visualization and nuclear counterstaining in cell cultures. These compounds have significant photophysical properties, including high quantum yield, attributed to intramolecular charge transfer and through-space conjugation (Guest et al., 2020).

Optical Imaging and Drug Delivery

The reactivity of cyanine fluorophores, which can be structurally related to N-Cyclopropyl-4-fluoroaniline, is leveraged in optical imaging and drug delivery applications. These compounds, including pentamethine and heptamethine cyanines, are useful in fluorescence-based applications due to their light-harvesting capabilities and unique photochemical reactions (Gorka, Nani, & Schnermann, 2018).

Synthesis of Fluorophenyl Ureas

N-Cyclopropyl-4-fluoroaniline is a key intermediate in the synthesis of various fluorophenyl urea derivatives. These compounds have been synthesized for potential applications in the medical field, demonstrating the versatility of N-Cyclopropyl-4-fluoroaniline in pharmaceutical chemistry (Olma, Ermert, & Coenen, 2006).

Microwave-Assisted Synthesis and Enzyme Inhibition

The microwave-assisted synthesis of N-benzylidene-4-fluoroaniline demonstrates the compound's potential in producing enzyme inhibitors. This process leads to the formation of compounds with strong inhibitory effects on certain isoenzymes, indicating potential therapeutic applications (Çelik & Babagil, 2019).

N-Cyclopropylamine Oxidation Studies

Studies on the oxidation of N-Cyclopropyl-N-methylaniline, a structurally similar compound to N-Cyclopropyl-4-fluoroaniline, by enzymes like horseradish peroxidase have provided insights into the metabolic fate of cyclopropyl groups. This research is crucial in understanding the enzymatic interactions of N-Cyclopropyl-4-fluoroaniline and related compounds (Shaffer, Morton, & Hanzlik, 2001).

Safety and Hazards

The safety information available indicates that N-Cyclopropyl-4-fluoroaniline is a dangerous compound. It has been assigned the signal word “Danger” and is associated with hazard statements H301 and H314 . This suggests that the compound is harmful if swallowed and can cause severe skin burns and eye damage .

特性

IUPAC Name |

N-cyclopropyl-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDXGFOMBAHKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621811 | |

| Record name | N-Cyclopropyl-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopropyl-4-fluoroaniline | |

CAS RN |

136005-64-6 | |

| Record name | N-Cyclopropyl-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

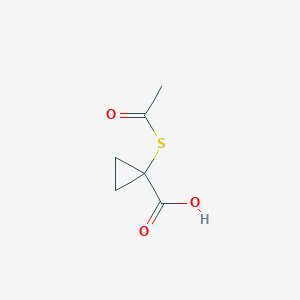

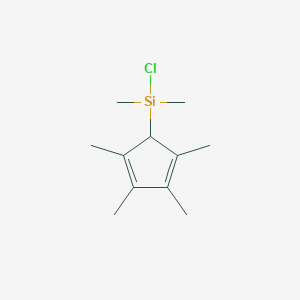

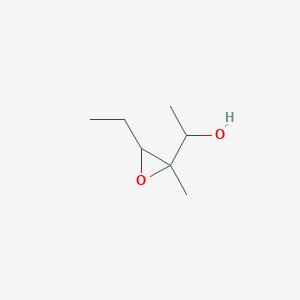

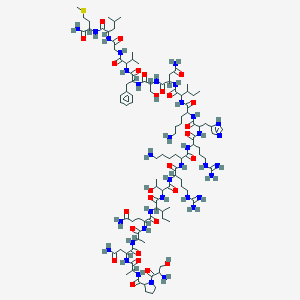

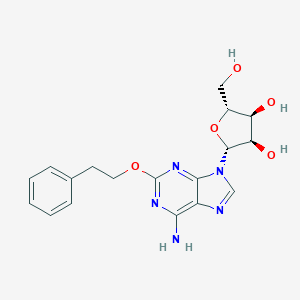

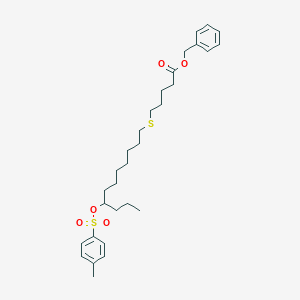

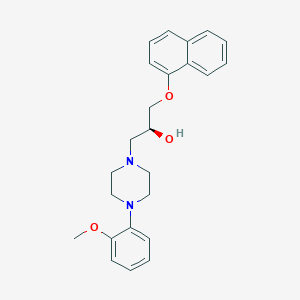

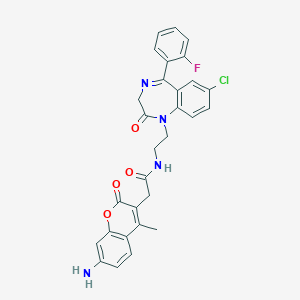

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B145414.png)

![1-Azabicyclo[3.1.1]heptane-5-carbaldehyde](/img/structure/B145422.png)

![7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline](/img/structure/B145425.png)